molecular formula C10H8FNO B1334995 2-(2-Fluorophenyl)-3-oxobutanenitrile CAS No. 93839-19-1

2-(2-Fluorophenyl)-3-oxobutanenitrile

Cat. No.: B1334995
CAS No.: 93839-19-1
M. Wt: 177.17 g/mol
InChI Key: AMRZXBJBTQMMOR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3-oxobutanenitrile is a fluorinated organic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 193.18 g/mol. Its structure consists of a butanenitrile backbone (four-carbon chain with a nitrile group at position 1), a ketone group at position 3, and a 2-fluorophenyl substituent at position 2. The fluorine atom at the ortho position on the aromatic ring introduces steric and electronic effects that distinguish it from para-substituted analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRZXBJBTQMMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40917663
Record name 2-(2-Fluorophenyl)-3-oxobutanenitrile
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Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93839-19-1
Record name α-Acetyl-2-fluorobenzeneacetonitrile
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Record name 2-(2-Fluorophenyl)-3-oxobutyronitrile
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Record name 2-(2-Fluorophenyl)-3-oxobutanenitrile
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Record name 2-(2-fluorophenyl)-3-oxobutyronitrile
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Record name 2-(2-FLUOROPHENYL)-3-OXOBUTYRONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-oxobutanenitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 2-(2-Fluorophenyl)-3-aminobutanenitrile.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The table below summarizes key structural and physical data for 2-(2-fluorophenyl)-3-oxobutanenitrile and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 2-fluorophenyl C₁₀H₈FNO 193.18 - Ortho-fluorine; steric hindrance
2-(4-Fluorophenyl)-3-oxobutanenitrile 4-fluorophenyl C₁₀H₈FNO 193.18 - Para-fluorine; electronic withdrawal
2-(4-Chlorophenyl)-3-oxobutanenitrile 4-chlorophenyl C₁₀H₈ClNO 193.63 5219-07-8 Stronger electron withdrawal (Cl)
2-(3-Methylphenyl)-3-oxobutanenitrile 3-methylphenyl C₁₁H₁₁NO 173.21 38377-59-2 Electron-donating methyl group
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile 4-fluorophenyl + trifluoro C₁₀H₅F₄NO 231.15 3108-23-4 Enhanced lipophilicity (3F)
Key Observations:

Para-substituted derivatives (e.g., 4-fluoro, 4-chloro) benefit from symmetric electronic effects, favoring resonance stabilization of the ketone group .

Substituent Electronic Effects: Fluorine (electron-withdrawing) increases the electrophilicity of the ketone, enhancing reactivity toward nucleophiles. Chlorine (stronger electron withdrawal than fluorine) further polarizes the carbonyl group, possibly accelerating reactions like enolate formation .

Molecular Weight and Lipophilicity: The trifluoro derivative (C₁₀H₅F₄NO) has the highest molecular weight (231.15 g/mol) and lipophilicity due to three additional fluorine atoms, which may improve membrane permeability in biological applications .

Biological Activity

2-(2-Fluorophenyl)-3-oxobutanenitrile (CAS No. 93839-19-1) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a ketone and nitrile functional groups, which are critical for its biological activity. The molecular formula is C9H8FNOC_9H_8FNO.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HeLa (Cervical)12.3Cell cycle arrest at G1 phase
A549 (Lung)18.7Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Antimicrobial Mechanism : It disrupts the integrity of bacterial membranes, thereby exhibiting bactericidal effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing fluorinated phenyl ketones with appropriate nitriles.
  • Multi-component Reactions : Combining aldehydes, fluorinated compounds, and nitriles in the presence of a base.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The study highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Activity

A clinical trial assessed the antimicrobial properties of the compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its potential as an alternative treatment for antibiotic-resistant infections.

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